molecular formula C12H14BrNO2 B11761481 4-(3-Bromophenyl)piperidine-4-carboxylic acid

4-(3-Bromophenyl)piperidine-4-carboxylic acid

Cat. No.: B11761481
M. Wt: 284.15 g/mol
InChI Key: ICOXWFNKEGRKMF-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)piperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the functionalization of unsaturated intermediates through one-pot reactions, which can streamline the synthesis process .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The bromophenyl group can enhance the compound’s binding affinity to target proteins, while the piperidine ring can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromophenyl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and biological activity. Its bromophenyl group provides opportunities for further functionalization, while the piperidine ring enhances its stability and solubility in various solvents.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

4-(3-bromophenyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C12H14BrNO2/c13-10-3-1-2-9(8-10)12(11(15)16)4-6-14-7-5-12/h1-3,8,14H,4-7H2,(H,15,16)

InChI Key

ICOXWFNKEGRKMF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC(=CC=C2)Br)C(=O)O

Origin of Product

United States

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